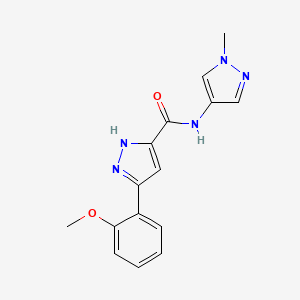![molecular formula C24H23N5O2S B14935324 N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B14935324.png)
N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a quinoline, piperazine, benzothiazole, and acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and benzothiazole intermediates, followed by their coupling through a piperazine linker.
Preparation of 4-(4-methylquinolin-2-yl)piperazine: This intermediate is synthesized by reacting 4-methylquinoline with piperazine under reflux conditions in the presence of a suitable solvent such as ethanol.
Preparation of 6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazole: This step involves the reaction of 2-aminobenzothiazole with the previously prepared intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of this compound: The final step involves the acylation of the benzothiazole intermediate with acetic anhydride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The quinoline and benzothiazole moieties are known to interact with DNA and enzymes, potentially inhibiting their function. The piperazine linker may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Benzothiazole derivatives: Such as riluzole, used in the treatment of amyotrophic lateral sclerosis.
Piperazine derivatives: Such as piperazine itself, used as an anthelmintic.
Uniqueness
N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide is unique due to its multi-functional structure, combining the properties of quinoline, benzothiazole, and piperazine moieties. This combination may result in enhanced biological activity and specificity compared to its individual components.
特性
分子式 |
C24H23N5O2S |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
N-[6-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-15-13-22(26-19-6-4-3-5-18(15)19)28-9-11-29(12-10-28)23(31)17-7-8-20-21(14-17)32-24(27-20)25-16(2)30/h3-8,13-14H,9-12H2,1-2H3,(H,25,27,30) |
InChIキー |
QOPTZUUNLXYAEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=C(S5)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate](/img/structure/B14935244.png)
![2-(4-Hydroxyphthalazin-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14935245.png)
![N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B14935250.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B14935251.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14935255.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14935275.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide](/img/structure/B14935278.png)

![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methoxybenzamide](/img/structure/B14935297.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B14935298.png)
![N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B14935312.png)
![3-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14935316.png)
![(5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(phenyl)methanone](/img/structure/B14935330.png)
![N-(1H-benzimidazol-5-yl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide](/img/structure/B14935338.png)
